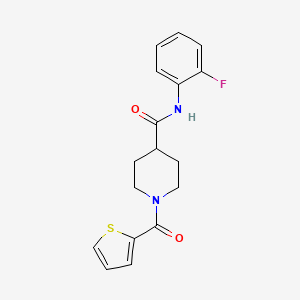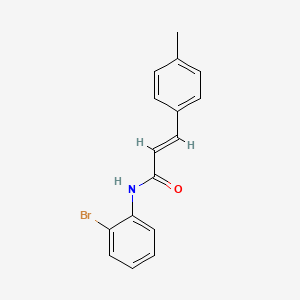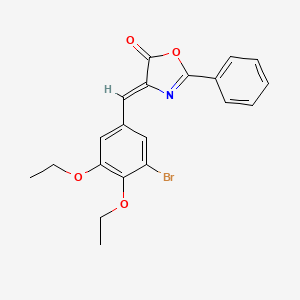![molecular formula C17H18N2O B5875953 1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)
1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as J147 and has been studied extensively for its neuroprotective and cognitive-enhancing properties.
Mecanismo De Acción
The exact mechanism of action of J147 is not fully understood, but it is believed to act through multiple pathways. J147 has been shown to increase the production of ATP, a molecule that provides energy to cells. It also activates the transcription factor PGC-1α, which regulates mitochondrial function and energy metabolism. J147 also increases the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
J147 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. J147 also increases the expression of synaptic proteins and improves synaptic plasticity, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using J147 in lab experiments is its neuroprotective properties, which make it a useful tool for studying neurodegenerative diseases. However, J147 has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, the synthesis of J147 is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on J147. One area of interest is the potential use of J147 in combination with other compounds for the treatment of neurodegenerative diseases. Another area of research is the optimization of the synthesis method to increase the yield and purity of J147. Finally, further studies are needed to fully understand the mechanism of action of J147 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of J147 involves the reaction of two precursors, curcumin and cyclohexanone. The reaction is catalyzed by a base and occurs in a solvent mixture of ethanol and water. The yield of J147 is typically around 10-15%.
Aplicaciones Científicas De Investigación
J147 has been studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical studies, J147 has been shown to improve cognitive function, reduce amyloid-beta levels, and protect against neuronal damage.
Propiedades
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-5-7-16(8-6-13)17(20)10-14(2)19-12-15-4-3-9-18-11-15/h3-11,19H,12H2,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFFAZBAVUOYDF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5875887.png)

![N'-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5875904.png)
![4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5875906.png)
![4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5875913.png)
![2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5875921.png)



![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)